molecular formula C22H20N2O4S B2657112 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 384362-45-2

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2657112
CAS No.: 384362-45-2
M. Wt: 408.47
InChI Key: VCIKTINLLZWWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one family, characterized by a benzopyrone core substituted with a benzothiazole moiety and heterocyclic morpholine group. Its molecular formula is C22H20N2O4S, featuring:

  • A hydroxy group at position 7, enhancing hydrogen-bonding capacity and solubility.
  • A methyl group at position 2, influencing steric effects and metabolic stability.
  • A morpholin-4-ylmethyl substituent at position 8, modulating polarity and bioavailability .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKTINLLZWWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as L-proline and solvents like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include ketones, reduced benzothiazole derivatives, and substituted morpholine derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, in combating antimicrobial resistance. These compounds have been synthesized and evaluated for their activity against various strains of bacteria and fungi. For instance, the synthesized derivatives demonstrated significant inhibition against Mycobacterium tuberculosis , with some exhibiting better potency than standard reference drugs.

Anticancer Properties

The compound has shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines. The structure-activity relationship studies indicate that modifications to the benzothiazole and chromone components can enhance anticancer efficacy. Molecular docking studies have also been performed to understand its binding interactions with key enzymes involved in cancer progression .

Acetylcholinesterase Inhibition

Another notable application is in the inhibition of acetylcholinesterase (AChE), which is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer’s disease. Compounds derived from similar structural frameworks have exhibited strong AChE inhibitory activity, suggesting that the target compound may also possess this property .

Fluorescence Sensing

The fluorescence properties of the compound make it suitable for analytical applications, particularly in sensing and detection methods. The presence of the benzothiazole moiety enhances its fluorescent characteristics, enabling its use in various detection assays for biological and environmental samples.

Case Study 1: Antitubercular Activity

In a recent study, researchers synthesized several benzothiazole derivatives and tested their antitubercular activity against Mycobacterium tuberculosis . The results showed that specific derivatives had lower minimum inhibitory concentrations (MICs) compared to established antitubercular agents, indicating their potential as new therapeutic agents against tuberculosis.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer effects of the compound on human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis. Molecular docking revealed that these compounds bind effectively to the active sites of cancer-related enzymes, further validating their potential as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityKey Features
3-(2-benzimidazolyl)-7-hydroxycoumarinChromone with benzimidazoleAntimicrobialWater-soluble
3-(benzothiazolyl)-7-hydroxychromoneChromone with benzothiazoleAnticancerStrong enzyme inhibitor
7-hydroxycoumarinSimple coumarin derivativeAnticoagulantCommonly used in pharmaceuticals

This table illustrates the versatility of chromone derivatives while emphasizing the unique combination of benzothiazole and morpholine in the target compound, which may enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial effects . Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects at Position 8: Morpholine (Target and ): Offers moderate polarity due to its oxygen atom, improving aqueous solubility compared to piperidine/piperazine derivatives. 4-Methylpiperazine : The additional nitrogen atom in piperazine introduces basicity, which may improve binding to acidic biological targets (e.g., ATP-binding pockets).

Impact of Methyl Group at Position 2 :

  • The target compound and analogs in retain a methyl group at position 2, which likely reduces metabolic oxidation compared to the unmethylated 2H-chromen-2-one in .

Molecular Weight Trends :

  • The piperidine derivative has the highest molecular weight (420.53 g/mol) due to its bulkier substituent, while the unmethylated morpholine analog is the lightest (394.44 g/mol).

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Morpholine vs. Piperidine/Piperazine : Morpholine’s oxygen may enhance solubility, favoring pharmacokinetics, whereas piperazine’s nitrogen could improve target engagement in enzymes like kinases .
  • Methyl Group at Position 2 : Its presence likely slows hepatic metabolism, extending half-life compared to , where its absence might increase reactivity.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one , a hybrid molecule combining benzothiazole and chromone structures, has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features suggest potential applications in drug discovery and development, particularly for its antitubercular and anticancer properties.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The incorporation of the benzothiazole moiety is believed to enhance its biological activity by providing additional interaction sites for biological targets.

Antitubercular Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis . In vitro evaluations showed that these compounds have lower inhibitory concentrations compared to standard drugs, indicating a promising pharmacological profile. The structure-activity relationship (SAR) studies revealed that modifications in the benzothiazole and chromone parts can lead to enhanced activity against tuberculosis pathogens.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potent inhibition of mushroom tyrosinase, which is significant for applications in skin whitening and cancer treatment. The IC50 values obtained from these studies indicate that the compound could be a more effective inhibitor than existing agents like kojic acid .

Cytotoxicity Studies

Cytotoxicity assessments in cell lines such as B16F10 murine melanoma cells revealed that while some analogs exhibited significant anti-melanogenic effects without cytotoxicity at lower concentrations, others demonstrated concentration-dependent cytotoxic effects. This highlights the importance of structural modifications in optimizing therapeutic efficacy while minimizing toxicity .

The proposed mechanism of action involves the compound's interaction with specific biological targets, leading to inhibition of critical pathways involved in disease progression. Molecular docking studies have been conducted to elucidate its binding affinity with target enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals varying degrees of biological activity:

Compound NameStructureBiological ActivityKey Features
3-(2-benzimidazolyl)-7-hydroxycoumarinChromone with benzimidazoleAntimicrobialWater-soluble
3-(benzothiazolyl)-7-hydroxychromoneChromone with benzothiazoleAnticancerStrong enzyme inhibitor
7-hydroxycoumarinSimple coumarin derivativeAnticoagulantCommonly used in pharmaceuticals

This table illustrates the versatility of chromone derivatives while emphasizing the unique combination of benzothiazole and morpholine in the target compound, which may enhance its pharmacological profile.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Antitubercular Efficacy : A study involving a series of benzothiazole derivatives indicated that modifications at specific positions significantly improved their inhibitory effects against Mycobacterium tuberculosis , with some compounds achieving IC50 values in the nanomolar range.
  • Tyrosinase Inhibition : Another study focused on evaluating tyrosinase inhibitors derived from chromone structures found that certain analogs showed up to 220 times stronger inhibition than conventional agents like kojic acid, suggesting the potential for developing new skin-lightening agents .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Mannich reactions : Morpholine derivatives are introduced using formaldehyde and morpholine under reflux conditions (e.g., in ethanol or DMF) .
  • Cyclization : Benzothiazole incorporation requires thiourea or thioamide precursors in acidic or basic conditions (e.g., POCl₃ or K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used for isolation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C-NMR for aromatic proton environments and substituent confirmation (e.g., morpholine methylene at δ 3.5–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₄H₂₃N₂O₃S: calculated 427.14, observed 427.13) .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the benzothiazole and chromenone moieties .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodology :

  • In vitro screening : Anticancer (NCI-60 cell lines), antimicrobial (MIC assays), or enzyme inhibition (e.g., kinase or protease targets) .
  • Dose-response curves : IC₅₀ values calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst load (e.g., KI for nucleophilic substitution) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >85% yield .
  • Byproduct analysis : LC-MS monitors intermediates to adjust stoichiometry (e.g., formaldehyde excess in Mannich reactions) .

Q. What structure-activity relationships (SAR) justify modifications to the benzothiazole or morpholine groups?

  • Methodology :

  • Comparative studies : Replace morpholine with piperidine (logP ↑ by 0.5) or reduce benzothiazole planarity (e.g., 6-fluoro substitution improves solubility by 30%) .
  • QSAR modeling : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -NO₂) with enhanced cytotoxicity (R² = 0.89) .

Q. How can computational methods predict binding modes or metabolic stability?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with CYP450 enzymes or kinase targets (e.g., binding energy < -8 kcal/mol) .
  • ADMET prediction : SwissADME estimates metabolic liabilities (e.g., morpholine oxidation via FMO3) .

Q. What experimental designs address contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Pool data from PubChem and ChEMBL to identify outliers (e.g., IC₅₀ variability ±15% due to assay protocols) .
  • Orthogonal assays : Validate anticancer activity via apoptosis (Annexin V) vs. ROS generation (DCFDA) to resolve mechanistic ambiguity .

Q. How does pH or solvent stability impact formulation for in vivo studies?

  • Methodology :

  • Forced degradation : Expose to acidic (HCl 0.1M), basic (NaOH 0.1M), or oxidative (H₂O₂ 3%) conditions; monitor via HPLC .
  • Lyophilization : Stabilize in PBS (pH 7.4) with 5% trehalose to prevent aggregation during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.